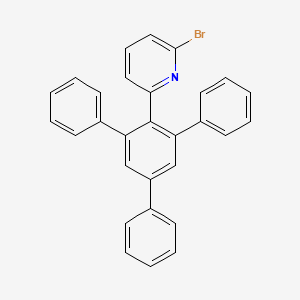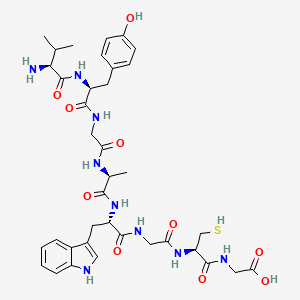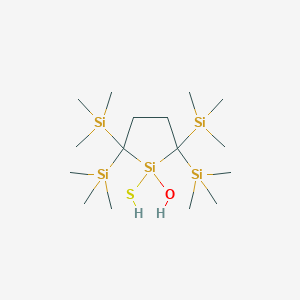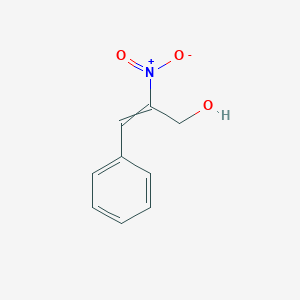![molecular formula C13H11NS B14187085 N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline CAS No. 918866-66-7](/img/structure/B14187085.png)
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is an organic compound that features a thiophene ring, a propynyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline typically involves the coupling of thiophene derivatives with aniline derivatives. One common method is the microwave-assisted coupling-isomerization reaction, which provides a practical entry to thienyl-substituted compounds . The reaction conditions often involve the use of catalytic amounts of transition metals and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions involving the substitution of functional groups on the thiophene or aniline rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, transition metal catalysts, and specific solvents that facilitate the desired transformations. The conditions often involve controlled temperatures and light exposure to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides under mild conditions .
Applications De Recherche Scientifique
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological targets, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophen-2-yl-propynoic acid
- N-Methyl-1-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Uniqueness
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is unique due to its specific combination of a thiophene ring, a propynyl group, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918866-66-7 |
|---|---|
Formule moléculaire |
C13H11NS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
N-(3-thiophen-2-ylprop-2-ynyl)aniline |
InChI |
InChI=1S/C13H11NS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11,14H,10H2 |
Clé InChI |
JBFLAMVLMXMVLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC#CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


silane](/img/structure/B14187046.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)


![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
